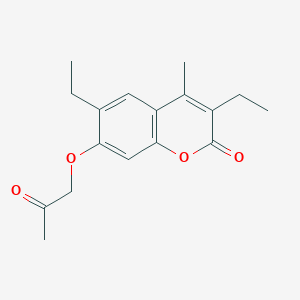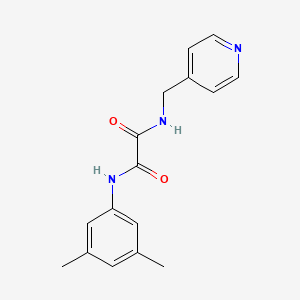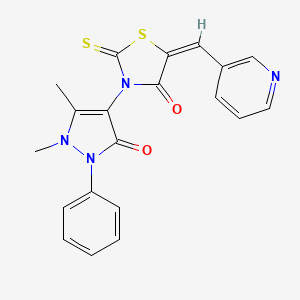
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, such as anxiety, depression, and addiction.
作用機序
The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein-coupled receptor that is expressed in various regions of the brain. Activation of mGluR5 has been implicated in various neurological disorders, including anxiety, depression, and addiction. N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 acts as a selective antagonist of mGluR5, blocking the receptor's activity and reducing the downstream signaling pathways that contribute to these disorders.
Biochemical and physiological effects:
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been shown to have a range of biochemical and physiological effects in animal models. For example, studies have shown that N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 can reduce glutamate release in the prefrontal cortex, a brain region that is involved in executive function and decision-making. Additionally, N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway and is dysregulated in addiction.
実験室実験の利点と制限
One advantage of using N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 is its relatively short half-life, which requires frequent dosing in animal models. Additionally, the complex synthesis of N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 and mGluR5 antagonists. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in both animal models and humans. Additionally, studies could investigate the potential therapeutic applications of mGluR5 antagonists in other neurological disorders, such as schizophrenia and Parkinson's disease. Finally, research could focus on the development of new drug delivery methods to improve the efficacy and bioavailability of mGluR5 antagonists.
合成法
The synthesis of N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 involves several steps, including the reaction of 4-chlorobenzylamine with 2-ethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with methanesulfonyl chloride to yield N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930. The synthesis of N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been widely used in scientific research to study the role of mGluR5 in various neurological disorders. For example, studies have shown that N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 can reduce anxiety-like behavior in animal models, suggesting that mGluR5 antagonists may have therapeutic potential for anxiety disorders. Similarly, N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been shown to reduce cocaine-seeking behavior in rats, indicating that mGluR5 antagonists may be useful in the treatment of addiction.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-3-15-6-4-5-7-17(15)21(25(2,23)24)13-18(22)20-12-14-8-10-16(19)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULEGHUOBSPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5039170.png)
![5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5039175.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5039183.png)
![1-{2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5039189.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5039193.png)